tert-Butyl 3-[(1-phenylethyl)amino]propanoate
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Overview
Description
tert-Butyl 3-[(1-phenylethyl)amino]propanoate is an organic compound with the molecular formula C15H23NO2 It is a member of the ester family, characterized by the presence of a tert-butyl group, a phenylethyl group, and an amino propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-[(1-phenylethyl)amino]propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acrylate with 1-phenylethylamine. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(1-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-[(1-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-[(1-phenylethyl)amino]acetate
- tert-Butyl 3-[(1-phenylethyl)amino]butanoate
- tert-Butyl 3-[(1-phenylethyl)amino]pentanoate
Uniqueness
tert-Butyl 3-[(1-phenylethyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.
Biological Activity
tert-Butyl 3-[(1-phenylethyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group attached to a propanoate backbone, with a 1-phenylethyl amino substituent. This unique structure contributes to its reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity through binding, leading to alterations in biochemical pathways. Specific pathways affected include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antinociceptive Activity
A study demonstrated that compounds similar to this structure have significant antinociceptive effects. For instance, derivatives of fentanyl, which share structural similarities, showed high μ-opioid receptor affinity and potent analgesic effects compared to morphine .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. Tert-butyl phenolic antioxidants have shown potential in reducing oxidative stress in various cell types, enhancing the activity of antioxidant enzymes, and providing protective effects against cellular damage .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Analgesic Efficacy : A comparative analysis revealed that compounds with similar structures demonstrated analgesic potency significantly higher than traditional opioids. For example, fentanyl analogs exhibited enhanced μ-receptor selectivity and efficacy .
- Oxidative Stress Mitigation : In vitro studies indicated that related compounds could reduce oxidative stress markers in neuronal cells, suggesting therapeutic potential for neuroprotective applications .
Data Tables
Properties
IUPAC Name |
tert-butyl 3-(1-phenylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(13-8-6-5-7-9-13)16-11-10-14(17)18-15(2,3)4/h5-9,12,16H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVMYMIPSINHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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